(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanamine
Overview
Description
Thiazolo[5,4-b]pyridine is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring. They have a wide range of applications, including in pharmaceuticals, agrochemicals, and dyes .
Synthesis Analysis
The synthesis of similar compounds often involves several steps, starting from commercially available substances. The compounds are usually characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and involve multiple steps .Scientific Research Applications
Antimicrobial Agents
Thiazole derivatives have been reported to possess significant antimicrobial properties. The synthesis of new heterocyclic thiazole compounds aims to obtain highly effective antimicrobial agents .
Anticancer Agents
Thiazolo[5,4-b]pyridine derivatives have been designed to overcome drug resistance in cancer treatments, such as resistance to c-KIT inhibitors including imatinib . These compounds show promise in enhancing anti-proliferative activity against certain cancer cells.
Enzymatic Inhibition
Some thiazole analogs exhibit enzymatic inhibitory activity, particularly against mutations in enzymes that are implicated in cancer. For example, certain derivatives have shown higher inhibitory activity against c-KIT mutations compared with traditional inhibitors .
Pain Therapy Drugs
Thiazoles are involved in the development of drugs for pain therapy, indicating their potential application in analgesic treatments .
Estrogen Receptor Ligands
Thiazole analogs can serve as ligands for estrogen receptors, which may have implications in hormone-related therapies or conditions .
Neuropeptide Modulation
These compounds may also function as neuropeptides, which are important in the regulation of various physiological processes .
Mechanism of Action
Future Directions
properties
IUPAC Name |
[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S/c13-7-9-3-2-6-16(8-9)12-15-10-4-1-5-14-11(10)17-12/h1,4-5,9H,2-3,6-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWUMIHDHSYMBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(S2)N=CC=C3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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